molecular formula C22H15ClN4O4 B2926970 4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903262-56-6

4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2926970
CAS No.: 903262-56-6
M. Wt: 434.84
InChI Key: HHORFFOHDHFQPU-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a nitrobenzamide group, and a chloro substituent. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of quinazolinone derivatives and their interactions with cellular targets.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Chemical Biology: It is used in chemical biology research to investigate the mechanisms of action of quinazolinone-based inhibitors and their effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro substituent can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amide Formation: The final step involves the formation of the amide bond by reacting the quinazolinone derivative with the nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide
  • **4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-aminobenzamide
  • **4-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-hydroxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-9-7-15(8-10-16)25-21(28)14-6-11-18(23)20(12-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHORFFOHDHFQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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